molecular formula C20H22N2O3 B5734037 ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate

ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate

Cat. No. B5734037
M. Wt: 338.4 g/mol
InChI Key: RUOJVNPMEQZKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate, also known as EIA or Ethyl-IQ, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. EIA has been shown to have a number of potential applications in the fields of neuroscience, pharmacology, and toxicology.

Mechanism of Action

Ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate works by binding to the active site of acetylcholinesterase and blocking its activity. This leads to an accumulation of acetylcholine in the synapse, which can enhance cholinergic neurotransmission. ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate has been shown to be a highly potent and selective inhibitor of acetylcholinesterase, with minimal effects on other enzymes or receptors.
Biochemical and Physiological Effects:
ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate has been shown to have a range of biochemical and physiological effects in various animal models. These include increased levels of acetylcholine in the brain, enhanced cognitive function, and improved motor coordination. ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate is its high potency and selectivity for acetylcholinesterase. This makes it a valuable tool for studying the role of this enzyme in various physiological and pathological processes. However, ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate also has some limitations, such as its relatively short half-life and the potential for off-target effects at high concentrations.

Future Directions

There are a number of potential future directions for research on ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate. One area of interest is the development of new analogs with improved pharmacokinetic properties and selectivity. Another area is the use of ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate may have applications in other fields such as toxicology and environmental science, where it could be used to study the effects of acetylcholinesterase inhibitors on non-target organisms.

Synthesis Methods

Ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 3,4-dihydroisoquinoline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate.

Scientific Research Applications

Ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a tool for studying the role of acetylcholinesterase in the nervous system. By inhibiting this enzyme, ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate can increase the levels of acetylcholine in the brain and other tissues, which can lead to a range of physiological and behavioral effects.

properties

IUPAC Name

ethyl 4-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-25-20(24)16-7-9-18(10-8-16)21-19(23)14-22-12-11-15-5-3-4-6-17(15)13-22/h3-10H,2,11-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOJVNPMEQZKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate

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